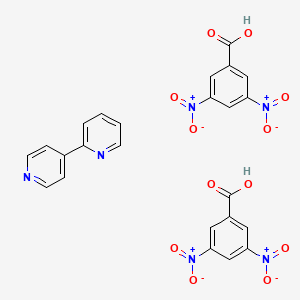
3,5-Dinitrobenzoic acid;2-pyridin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzoic acid;2-pyridin-4-ylpyridine: is an organic compound that combines the structural features of 3,5-dinitrobenzoic acid and 2-pyridin-4-ylpyridine
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Benzoic Acid: 3,5-Dinitrobenzoic acid is synthesized by nitrating benzoic acid using a mixture of sulfuric acid and nitric acid. The reaction typically involves heating benzoic acid with concentrated sulfuric acid and adding nitric acid slowly to control the reaction rate.
Complexation with 2-Pyridin-4-ylpyridine: The synthesized 3,5-dinitrobenzoic acid can be further reacted with 2-pyridin-4-ylpyridine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation Products: Various oxidized derivatives of 3,5-dinitrobenzoic acid.
Reduction Products: Amino derivatives of 3,5-dinitrobenzoic acid.
Substitution Products: Substituted derivatives of 3,5-dinitrobenzoic acid with different functional groups.
Scientific Research Applications
Chemistry:
Analytical Chemistry: It is used in the identification of alcohol components in esters and in the fluorometric analysis of creatinine.
Biology and Medicine:
Antifungal and Antimicrobial Activities: The compound and its derivatives have shown potential antifungal and antimicrobial activities, making them candidates for pharmaceutical applications.
Industry:
Mechanism of Action
The mechanism of action of 3,5-dinitrobenzoic acid and its derivatives involves interactions with biological molecules and cellular pathways. For example, the antifungal activity of its derivatives is attributed to their ability to interfere with the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.
Comparison with Similar Compounds
4-Nitrobenzoic Acid: Another nitro-substituted benzoic acid used in similar applications but with different chemical properties.
3-Nitrobenzoic Acid: A compound with a single nitro group, used in various chemical reactions and applications.
Uniqueness: 3,5-Dinitrobenzoic acid is unique due to the presence of two nitro groups, which significantly enhance its reactivity and acidity compared to mono-nitrobenzoic acids. This makes it more suitable for specific applications such as corrosion inhibition and complexation with metal ions .
Properties
CAS No. |
477760-88-6 |
|---|---|
Molecular Formula |
C24H16N6O12 |
Molecular Weight |
580.4 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.2C7H4N2O6/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;2*1-3H,(H,10,11) |
InChI Key |
ZRBBQDNDASBMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC=C2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















